Cas no 2138144-81-5 (3-(Azidomethyl)-5-fluorobenzoic acid)

3-(Azidomethyl)-5-fluorobenzoic acid 化学的及び物理的性質
名前と識別子
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- 3-(azidomethyl)-5-fluorobenzoic acid
- 3-(Azidomethyl)-5-fluorobenzoic acid
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- インチ: 1S/C8H6FN3O2/c9-7-2-5(4-11-12-10)1-6(3-7)8(13)14/h1-3H,4H2,(H,13,14)
- InChIKey: SZXQUYWETDBPIM-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(C(=O)O)C=C(CN=[N+]=[N-])C=1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 265
- トポロジー分子極性表面積: 51.7
- 疎水性パラメータ計算基準値(XlogP): 2.4
3-(Azidomethyl)-5-fluorobenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-379453-0.05g |
3-(azidomethyl)-5-fluorobenzoic acid |
2138144-81-5 | 95.0% | 0.05g |
$732.0 | 2025-03-16 | |
Enamine | EN300-379453-0.1g |
3-(azidomethyl)-5-fluorobenzoic acid |
2138144-81-5 | 95.0% | 0.1g |
$767.0 | 2025-03-16 | |
Enamine | EN300-379453-0.5g |
3-(azidomethyl)-5-fluorobenzoic acid |
2138144-81-5 | 95.0% | 0.5g |
$836.0 | 2025-03-16 | |
Enamine | EN300-379453-5.0g |
3-(azidomethyl)-5-fluorobenzoic acid |
2138144-81-5 | 95.0% | 5.0g |
$2525.0 | 2025-03-16 | |
Enamine | EN300-379453-1.0g |
3-(azidomethyl)-5-fluorobenzoic acid |
2138144-81-5 | 95.0% | 1.0g |
$871.0 | 2025-03-16 | |
Enamine | EN300-379453-10.0g |
3-(azidomethyl)-5-fluorobenzoic acid |
2138144-81-5 | 95.0% | 10.0g |
$3746.0 | 2025-03-16 | |
Enamine | EN300-379453-2.5g |
3-(azidomethyl)-5-fluorobenzoic acid |
2138144-81-5 | 95.0% | 2.5g |
$1707.0 | 2025-03-16 | |
Enamine | EN300-379453-0.25g |
3-(azidomethyl)-5-fluorobenzoic acid |
2138144-81-5 | 95.0% | 0.25g |
$801.0 | 2025-03-16 |
3-(Azidomethyl)-5-fluorobenzoic acid 関連文献
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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4. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
3-(Azidomethyl)-5-fluorobenzoic acidに関する追加情報
Professional Introduction to 3-(Azidomethyl)-5-fluorobenzoic Acid (CAS No. 2138144-81-5)
3-(Azidomethyl)-5-fluorobenzoic acid, with the chemical formula C₈H₆FNO₄ and CAS number 2138144-81-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound serves as a crucial intermediate in the synthesis of various bioactive molecules, particularly in the development of innovative therapeutic agents. Its unique structural features, including the presence of both an azide group and a fluorine substituent, make it a versatile building block for constructing complex pharmacophores.
The azidomethyl functional group attached to the benzoic acid core imparts unique reactivity, enabling a wide range of chemical transformations that are essential for drug discovery. This reactivity has been leveraged in multiple synthetic pathways, allowing chemists to introduce diverse functional moieties into the molecular framework. The fluorine atom, on the other hand, is known for its ability to modulate metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. Consequently, compounds incorporating fluorine atoms are often preferred in medicinal chemistry due to their enhanced biological activity and improved pharmacological profiles.
In recent years, 3-(Azidomethyl)-5-fluorobenzoic acid has been extensively studied for its potential applications in the synthesis of small-molecule inhibitors targeting various disease-related pathways. For instance, researchers have explored its utility in developing kinase inhibitors, which are critical in treating cancers and inflammatory disorders. The azide moiety can be selectively modified through metal-catalyzed coupling reactions, such as the Sonogashira coupling or Buchwald-Hartwig amination, allowing for the introduction of aryl or heteroaryl groups. These modifications have led to the discovery of novel compounds with enhanced binding affinity and selectivity towards specific therapeutic targets.
The incorporation of fluorine into drug molecules has been well-documented to improve their pharmacological properties. In particular, fluorinated benzoic acids have shown promise in the development of antiviral and antibacterial agents. The electron-withdrawing effect of fluorine can enhance the lipophilicity of a molecule, facilitating better membrane penetration and cellular uptake. Additionally, fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonding or π-stacking interactions, thereby improving drug-receptor binding.
Recent advancements in computational chemistry and molecular modeling have further highlighted the significance of 3-(Azidomethyl)-5-fluorobenzoic acid in drug design. These tools have enabled researchers to predict the binding modes and interactions of this compound with biological targets with high accuracy. Such insights have been instrumental in optimizing synthetic routes and designing next-generation drug candidates with improved efficacy and reduced side effects.
The role of 3-(Azidomethyl)-5-fluorobenzoic acid as a key intermediate has also been emphasized in the development of peptide mimetics and protease inhibitors. The azide group provides a handle for introducing reactive handles that can be further functionalized to generate complex peptidomimetic structures. These structures have shown great potential in targeting enzyme-driven diseases, such as cancer and neurodegenerative disorders. Additionally, the fluorine substituent can enhance the metabolic stability of these peptidomimetics, ensuring their prolonged circulation and improved therapeutic efficacy.
In conclusion, 3-(Azidomethyl)-5-fluorobenzoic acid (CAS No. 2138144-81-5) is a multifaceted compound with significant applications in pharmaceutical research and drug development. Its unique structural features enable diverse chemical transformations and functionalizations, making it an invaluable tool for synthesizing novel bioactive molecules. The combination of an azide group and a fluorine substituent provides unparalleled flexibility in designing molecules with optimized pharmacological properties. As research continues to advance, this compound is expected to play an even more pivotal role in discovering next-generation therapeutic agents that address unmet medical needs.
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